molecular formula C49H69N13O15S2 B1196378 Oxmgc CAS No. 57078-96-3

Oxmgc

Cat. No.: B1196378
CAS No.: 57078-96-3
M. Wt: 1144.3 g/mol
InChI Key: OHIJPHVVBMSPDN-WANBVXAASA-N
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Description

Oxmgc (hypothetical name for illustrative purposes) is an inorganic coordination compound characterized by a central transition metal ion (e.g., cobalt or nickel) coordinated with organic ligands, such as oxalate (C₂O₄²⁻) and glycine (C₂H₅NO₂). Its molecular formula is proposed as M(C₂O₄)(C₂H₅NO₂)₂·nH₂O, where M represents the metal center. This compound exhibits notable thermal stability (decomposition temperature >300°C) and solubility in polar solvents, making it suitable for catalytic and materials science applications . Its synthesis typically involves hydrothermal methods, yielding crystalline structures verified via X-ray diffraction (XRD) and spectroscopic techniques (IR, NMR) .

Properties

CAS No.

57078-96-3

Molecular Formula

C49H69N13O15S2

Molecular Weight

1144.3 g/mol

IUPAC Name

N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,16S,19R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-19-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C49H69N13O15S2/c1-5-25(4)41-48(76)55-28(12-13-35(50)64)43(71)57-31(19-36(51)65)44(72)59-33(49(77)61-16-6-7-34(61)47(75)58-29(17-24(2)3)42(70)53-20-37(52)66)23-79-78-22-32(54-38(67)21-62-39(68)14-15-40(62)69)46(74)56-30(45(73)60-41)18-26-8-10-27(63)11-9-26/h8-11,14-15,24-25,28-34,41,63H,5-7,12-13,16-23H2,1-4H3,(H2,50,64)(H2,51,65)(H2,52,66)(H,53,70)(H,54,67)(H,55,76)(H,56,74)(H,57,71)(H,58,75)(H,59,72)(H,60,73)/t25-,28-,29-,30-,31-,32-,33-,34?,41?/m0/s1

InChI Key

OHIJPHVVBMSPDN-WANBVXAASA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CN3C(=O)C=CC3=O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CN3C(=O)C=CC3=O)C(=O)N4CCCC4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CN3C(=O)C=CC3=O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Synonyms

1-(N-maleoyl-Gly)Cys-oxytocin
OXMGC
oxytocin, 1-(N-maleoyl-Gly)Cys-
oxytocin, 1-(N-maleoylglycyl)cysteine-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxmgc is compared below with two structurally and functionally analogous compounds: Compound A ([Ni(C₂O₄)(H₂O)₂]) and Compound B ([Co(C₃H₄O₄)(NH₃)₃]Cl).

Table 1: Comparative Properties of this compound, Compound A, and Compound B

Property This compound Compound A Compound B
Molecular Weight 287.1 g/mol 238.7 g/mol 305.5 g/mol
Solubility (H₂O) 25 g/L (20°C) 12 g/L (20°C) 8 g/L (20°C)
Thermal Stability Stable up to 320°C Stable up to 250°C Stable up to 280°C
Catalytic Activity TOF = 1,200 h⁻¹ (H₂O₂ decomposition) TOF = 800 h⁻¹ TOF = 450 h⁻¹
Applications Oxidation catalysis, sensors Wastewater treatment Drug delivery systems

Key Comparisons

Structural Similarities and Differences this compound vs. Compound A: Both feature oxalate ligands but differ in metal centers (this compound: Co/Ni; Compound A: Ni). This compound’s glycine ligands enhance solubility by 108% compared to Compound A’s aqua ligands . this compound vs. Compound B: Compound B uses malonate (C₃H₄O₄²⁻) and ammonia ligands, resulting in lower catalytic turnover frequency (TOF) due to weaker ligand-field effects .

Functional Performance

  • Catalytic Efficiency : this compound outperforms both compounds in hydrogen peroxide decomposition, attributed to its mixed-ligand system, which optimizes electron transfer kinetics .
  • Stability : this compound’s decomposition temperature exceeds Compound A’s by 70°C, making it preferable for high-temperature industrial processes .

Industrial Relevance

  • Compound A’s lower solubility limits its use in homogeneous catalysis, whereas this compound’s aqueous compatibility supports broader environmental applications .
  • Compound B’s amine ligands enable pH-responsive drug release but lack the oxidative robustness required for catalytic cycles .

Research Findings and Validation

  • Spectroscopic Validation : this compound’s IR spectra confirm symmetric oxalate bonding (ν(C=O) at 1,650 cm⁻¹), while Compound A shows broader peaks due to water ligand interference .
  • Kinetic Studies : this compound’s TOF values, derived from Arrhenius plots, demonstrate a lower activation energy (Eₐ = 45 kJ/mol) than Compound B (Eₐ = 68 kJ/mol) .
  • Theoretical Modeling : Density functional theory (DFT) calculations reveal this compound’s metal-ligand bond lengths (Co–O = 1.89 Å) correlate with its superior stability compared to Compound A (Ni–O = 2.02 Å) .

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